3-Methoxypropane-1-sulfonic acid

Description

Contextualization within Organosulfonic Acid Chemistry

Organosulfonic acids are a class of organic compounds characterized by the presence of a sulfonic acid functional group (-SO₃H) attached to a carbon atom of an organic residue. nih.gov These compounds are notable for their strong acidic properties, often comparable to mineral acids like sulfuric acid. The general structure, R-SO₃H, where 'R' represents an organic group, allows for a vast diversity of compounds with tailored properties.

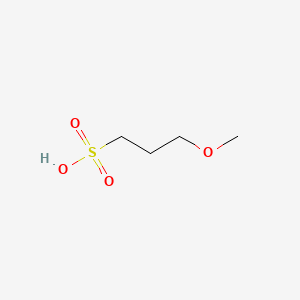

3-Methoxypropane-1-sulfonic acid fits within this class as an aliphatic sulfonic acid. Its structure is distinguished by a three-carbon propane (B168953) chain, with a sulfonic acid group at the first carbon and a methoxy (B1213986) group (-OCH₃) at the third carbon. This ether linkage introduces a degree of flexibility and polarity that differentiates it from simple alkanesulfonic acids.

The synthesis of related propane sulfonic acid derivatives often involves the sulfonation of precursors. For instance, the synthesis of 3-hydroxypropane-1-sulfonic acid can be achieved by reacting allyl alcohol with a bisulfite solution in the presence of an oxidizing agent. google.com Another approach involves the ring-opening of 1,3-propane sultone. mdpi.comnih.govrsc.orgresearchgate.nethopaxfc.com While specific synthesis routes for this compound are not extensively detailed in publicly available literature, they can be inferred from the synthesis of analogous compounds, likely involving the sulfonation of a methoxy-substituted propane derivative.

Research Significance and Scope of Investigation

The research significance of this compound is primarily extrapolated from studies on structurally similar ether-functionalized and propyl-sulfonic acid compounds. These studies highlight potential applications in catalysis and materials science.

Catalysis:

Sulfonic acid-functionalized materials are recognized as effective solid acid catalysts. Research has demonstrated the catalytic activity of propyl-sulfonic acid groups functionalized on silica (B1680970) nanoparticles for the pretreatment of lignocellulosic biomass like corn stover. scirp.orgresearchgate.net In these studies, the sulfonic acid moiety provides the active sites for hydrolysis reactions. Similarly, sulfonic acid functionalized hyperbranched poly(ether sulfone) has been investigated as a solid acid catalyst for esterification reactions. rsc.org Given these precedents, this compound is a candidate for use as a homogeneous or supported catalyst in various acid-catalyzed reactions. Its solubility and the electronic influence of the methoxy group could offer advantages in specific catalytic systems. For instance, a related compound, 3-(propylthio)propane-1-sulfonic acid immobilized on magnetic nanoparticles, has been shown to be an efficient catalyst for the synthesis of complex heterocyclic compounds. nih.govnih.gov

Materials Science and Other Applications:

A significant area of investigation for related sulfonic acids is in the development of proton exchange membranes (PEMs) for fuel cells. For example, 3-[[3-(triethoxysilyl)propyl]amino]propane-1-sulfonic acid has been used to create zwitterionic polymer electrolyte membranes. The sulfonic acid group in these materials is crucial for proton conductivity. The presence of an ether linkage, as in this compound, could influence the membrane's properties, such as its flexibility and interaction with water.

Furthermore, ether-functionalized sulfonium (B1226848) ionic liquids have been synthesized and characterized as potential electrolytes in electrochemical applications, showcasing the relevance of the ether-sulfonate combination. nih.gov The structural similarity of this compound to the components of these advanced materials suggests its potential as a building block or additive in their formulation.

While direct and extensive research on this compound is not widely published, the established utility of its structural components in diverse chemical applications provides a strong rationale for its continued investigation.

Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | PubChem CID |

| This compound | C₄H₁₀O₄S | 154.19 | 51980-59-7 | 104038 |

| 3-Hydroxypropane-1-sulfonic acid | C₃H₈O₄S | 140.16 | 15909-83-8 | 139211602 |

| 1,3-Propane sultone | C₃H₆O₃S | 122.14 | 1120-71-4 | 23 |

| 3-(Propylthio)propane-1-sulfonic acid | C₆H₁₄O₃S₂ | 198.30 | Not Available | 8 |

| 3-Methoxy-1,2-propanediol | C₄H₁₀O₃ | 106.12 | 623-39-2 | 20 |

| 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate | C₂₈H₂₉O₆PS₂ | 556.63 | 439937-65-2 | 12 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxypropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4S/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDJPYPEWMFJLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199943 | |

| Record name | 3-Methoxypropanesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51980-59-7 | |

| Record name | 3-Methoxy-1-propanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51980-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxypropanesulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051980597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxypropanesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxypropanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Development for 3 Methoxypropane 1 Sulfonic Acid and Its Derivatives

Established Synthetic Pathways

The synthesis of 3-methoxypropane-1-sulfonic acid is primarily achieved through the ring-opening of 1,3-propanesultone, a cyclic sulfonate ester. This method provides a direct and efficient route to the desired product.

Synthesis from 1,3-Propanesultone Precursors

The core of this synthetic approach is the nucleophilic attack on the carbon-oxygen bond of the 1,3-propanesultone ring. wikipedia.org As an activated ester, 1,3-propanesultone is susceptible to reaction with various nucleophiles. wikipedia.org For the synthesis of this compound, a methoxide (B1231860) source, such as sodium methoxide, is used to open the sultone ring. The methoxide ion attacks the γ-carbon, cleaving the C-O bond and resulting in the formation of the sodium salt of this compound. Subsequent acidification then yields the final product.

The precursor, 1,3-propanesultone, is commercially produced by the dehydration of 3-hydroxypropanesulfonic acid. chemicalbook.comwho.int This dehydration is typically performed at elevated temperatures, and the resulting 1,3-propanesultone can be purified by distillation. chemicalbook.com The 3-hydroxypropanesulfonic acid itself is prepared via the reaction of allyl alcohol with sodium bisulfite. wikipedia.orgwho.int An alternative patented method for preparing 1,3-propanesultone starts from the cheaper raw material, allyl chloride, which undergoes substitution, an anti-Markovnikov addition, hydrolysis, and finally cyclodehydration. google.com

A common side reaction in syntheses involving 1,3-propanesultone is its hydrolysis to 3-hydroxypropanesulfonic acid, especially in the presence of water. who.intgoogleapis.com

Specific Derivatization Strategies

The functional groups of this compound—the sulfonic acid and the ether linkage—allow for various derivatization strategies to produce a range of related compounds.

Esterification: The sulfonic acid group can react with alcohols to form sulfonate esters, which are valuable intermediates in organic synthesis. smolecule.com This reaction is typically facilitated by the acidic nature of the sulfonic group. smolecule.com Alkyl sulfonates are known to be excellent leaving groups in nucleophilic substitution reactions, analogous to alkyl halides. youtube.com

Nucleophilic Substitution: Under specific conditions, the sulfonic acid group can be replaced by nucleophiles, enabling the synthesis of diverse derivatives. smolecule.com

Complex Derivatives: More complex derivatives can be synthesized for specific applications. For example, 3-[(3-(trimethoxysilyl)propyl)thio]propane-1-oxy-sulfonic acid has been synthesized and used as a recyclable heterogeneous catalyst. researchgate.net This demonstrates how the basic structure can be elaborated with other functional moieties, such as silanes, to impart new properties. The synthesis of sulfonic acid functionalized ionic liquids (SAILs) often involves the reaction of 1,3-propanesultone with nitrogen-containing heterocycles like imidazole, followed by acidification. mdpi.com

Advanced Synthetic Protocols

Advances in synthetic chemistry have led to the development of more efficient and controlled methods for synthesizing sulfonic acids and their derivatives, focusing on catalytic approaches and process optimization.

Catalytic Approaches in Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering pathways with higher efficiency, selectivity, and milder reaction conditions.

Acid Catalysis: The synthesis of the 1,3-propanesultone precursor from allyl alcohol and sodium bisulfite can be acid-catalyzed. wikipedia.org

Heterogeneous Catalysis: To improve catalyst recovery and simplify purification, heterogeneous catalysts are employed. Sulfonic acid groups have been immobilized on various solid supports, including silica (B1680970), magnetic nanoparticles, and metal-organic frameworks (MOFs). nih.govbeilstein-journals.orgrsc.org For instance, 3-(propylthio)propane-1-sulfonic acid immobilized on functionalized magnetic nanoparticles has been shown to be an efficient and reusable catalyst for various one-pot syntheses. nih.gov Similarly, a sulfonic acid functionalized metal-organic framework (S-IRMOF-3) has been developed for Knoevenagel condensation reactions. rsc.org These solid acid catalysts offer advantages like high acidity, thermal stability, and ease of separation. mdpi.com

Phase Transfer Catalysis: In related syntheses, such as the preparation of 1-chloro-3-methoxypropane, phase transfer catalysts have been shown to significantly shorten reaction times and reduce reaction temperatures, leading to higher yields. This approach could potentially be applied to the synthesis of this compound to enhance the reaction between aqueous or solid sodium methoxide and 1,3-propanesultone dissolved in an organic solvent.

Optimization of Reaction Conditions and Yield

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction parameters is essential.

| Parameter | Effect on Synthesis | Research Finding |

| Solvent | Can affect solubility of reactants, reaction rate, and product precipitation. | In a related synthesis using 1,3-propanesultone, changing the solvent from isopropanol (B130326) to DMF and increasing the temperature improved a sluggish reaction. stackexchange.com |

| Temperature | Influences reaction rate and the formation of byproducts. | The synthesis of 1,3-propanesultone via dehydration of 3-hydroxypropanesulfonic acid is conducted at 55°C, while cyclodehydration in another route is performed at 100-150°C. chemicalbook.comgoogle.com |

| Reactant Ratio | The stoichiometry of reactants can significantly impact product yield and purity. | In the reaction of 2-Chloro-5-nitrothiazole with sodium methoxide, an equimolar ratio of reactants resulted in a ~90% yield, whereas excess sodium methoxide lowered the yield to about 30%. longdom.org |

| Catalyst Loading | The amount of catalyst can determine the reaction rate and overall efficiency. | The synthesis of dihydrotetrazolo[1,5-a]pyrimidines was efficiently catalyzed by just 0.5 mol% of a nanoparticle-supported sulfonic acid catalyst. nih.gov |

| Water Removal | In reactions that produce water, its removal can drive the equilibrium towards the products. | The synthesis of sodium methoxide from sodium hydroxide (B78521) and methanol (B129727) is improved by removing water, which drives the reaction forward. psu.edu |

By systematically adjusting these conditions, the yield and purity of this compound can be significantly improved, minimizing waste and reducing downstream processing costs.

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.org These principles are increasingly being applied to the synthesis of sulfonic acids.

Atom Economy and Waste Prevention: One-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, are a key strategy. This approach reduces solvent usage, energy consumption, and waste generation. The synthesis of this compound could potentially be designed as a one-pot process starting from allyl alcohol.

Use of Safer Solvents: A major focus of green chemistry is replacing hazardous organic solvents with safer alternatives. royalsocietypublishing.org Water, ionic liquids, and supercritical fluids are often considered greener solvents. The use of natural, biodegradable catalysts, such as lemon juice, which contains citric acid, is also being explored for various reactions. nih.gov

Renewable Feedstocks: While the traditional route to this compound relies on fossil fuel-derived allyl alcohol, future research could explore pathways from renewable bio-based resources.

Catalysis: The use of catalysts, especially recyclable heterogeneous catalysts, aligns with green chemistry principles by reducing waste and allowing for milder reaction conditions. royalsocietypublishing.org Solid acid catalysts, such as sulfonated resins or silica, are preferable to corrosive and difficult-to-recycle homogeneous acids like sulfuric acid. beilstein-journals.orgmdpi.com

Energy Efficiency: Employing methods like microwave heating or using highly active catalysts that allow for lower reaction temperatures can significantly reduce the energy consumption of the process. mdpi.com The use of concentrated solar radiation as a renewable energy source is another innovative approach being developed. nih.gov

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally benign.

Advanced Spectroscopic and Chromatographic Characterization of 3 Methoxypropane 1 Sulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Methoxypropane-1-sulfonic acid. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a complete structural map can be assembled.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy of this compound is expected to reveal four distinct signals, corresponding to the four unique proton environments in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent oxygen and sulfonic acid groups.

The protons on the carbon adjacent to the sulfonic acid group (C1) are expected to be the most deshielded, thus appearing at the lowest field. The protons on the carbon adjacent to the ether oxygen (C3) would also be shifted downfield, followed by the central methylene (B1212753) protons (C2). The methoxy (B1213986) protons (-OCH₃) would likely appear as a sharp singlet at a characteristic upfield position.

The splitting pattern of these signals, due to spin-spin coupling with neighboring protons, provides further structural confirmation. For instance, the signals for the protons on C1 and C3 would be expected to appear as triplets, as they are each coupled to the two protons on C2. The signal for the C2 protons would be a more complex multiplet, being coupled to the protons on both C1 and C3. The methoxy protons, having no adjacent protons, would remain a singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| -SO₃H | Variable, broad singlet | s (broad) |

| CH₂-SO₃H (C1) | ~2.9 - 3.2 | t |

| -CH₂-CH₂-CH₂- (C2) | ~2.0 - 2.3 | p |

| -O-CH₂- (C3) | ~3.5 - 3.8 | t |

| -O-CH₃ | ~3.3 - 3.5 | s |

Note: Predicted values are based on the analysis of similar structures and functional group effects. Actual experimental values may vary based on solvent and other experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each of the four carbon atoms in the this compound structure. The chemical shifts in ¹³C NMR are also highly dependent on the electronic environment of each carbon atom.

The carbon atom bonded to the sulfonic acid group (C1) would be expected to resonate at a downfield position. Similarly, the carbon atom of the methoxy group (-O-CH₃) and the carbon atom bonded to the ether oxygen (C3) will also be found at lower fields due to the deshielding effect of the oxygen atom. The central methylene carbon (C2) would likely appear at the most upfield position among the aliphatic carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-CH₂-SO₃H) | ~50 - 55 |

| C2 (-CH₂-CH₂-CH₂-) | ~25 - 30 |

| C3 (-O-CH₂-) | ~70 - 75 |

| -O-CH₃ | ~58 - 62 |

Note: Predicted values are based on the analysis of similar structures and functional group effects. Actual experimental values may vary.

Advanced Multidimensional NMR Techniques

For more complex molecules, or to resolve overlapping signals in one-dimensional spectra, multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: A ¹H-¹H COSY experiment on this compound would show correlations between the protons on C1 and C2, and between the protons on C2 and C3, confirming the connectivity of the propane (B168953) chain.

HSQC: An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals based on the more easily assigned ¹H spectrum.

HMBC: An HMBC experiment would reveal longer-range couplings between protons and carbons (typically over two to three bonds). For instance, it would show a correlation between the methoxy protons and the C3 carbon, and between the C1 protons and the C2 and C3 carbons, further solidifying the structural assignment.

While these techniques are powerful, for a relatively simple molecule like this compound, the 1D ¹H and ¹³C spectra are often sufficient for complete structural elucidation.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is dominated by the strong absorptions of the sulfonic acid and methoxy groups. A very broad and intense absorption band is expected in the region of 3000-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the strongly hydrogen-bonded sulfonic acid group.

The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonic acid group are expected to produce very strong and distinct bands in the regions of 1250-1180 cm⁻¹ and 1080-1040 cm⁻¹, respectively. The S-O stretching vibration would appear in the 700-600 cm⁻¹ region.

The presence of the methoxy group would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and a characteristic C-O stretching band in the 1150-1085 cm⁻¹ region, which may overlap with the strong sulfonate absorptions. The C-H bending vibrations of the methylene groups would be observed in the 1470-1450 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonic Acid (-SO₃H) | O-H stretch | 3000 - 2500 | Strong, very broad |

| Sulfonic Acid (-SO₃H) | S=O asymmetric stretch | 1250 - 1180 | Very Strong |

| Sulfonic Acid (-SO₃H) | S=O symmetric stretch | 1080 - 1040 | Very Strong |

| Sulfonic Acid (-SO₃H) | S-O stretch | 700 - 600 | Strong |

| Alkyl C-H | C-H stretch | 2960 - 2850 | Medium to Strong |

| Methylene (-CH₂-) | C-H bend (scissoring) | 1470 - 1450 | Medium |

| Ether (-C-O-C-) | C-O stretch | 1150 - 1085 | Strong |

Note: These are general ranges and the exact peak positions and intensities can be influenced by the molecular structure and sample state.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While the O-H stretch of the sulfonic acid is typically weak in Raman, the S=O and S-O stretching vibrations are expected to give rise to strong and easily identifiable signals. The symmetric S=O stretch is often particularly strong in the Raman spectrum.

The aliphatic C-H stretching and bending vibrations will also be visible. Raman spectroscopy is particularly useful for studying aqueous solutions, as the Raman signal of water is weak, allowing for clearer observation of the analyte's spectral features.

Table 4: Characteristic Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonic Acid (-SO₃H) | S=O symmetric stretch | 1080 - 1040 | Strong |

| Sulfonic Acid (-SO₃H) | S=O asymmetric stretch | 1250 - 1180 | Medium |

| Sulfonic Acid (-SO₃H) | S-O stretch | 700 - 600 | Strong |

| Alkyl C-H | C-H stretch | 2960 - 2850 | Strong |

| Methylene (-CH₂-) | C-H bend | 1470 - 1450 | Medium |

Note: Predicted intensities are relative and can vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and structural features of a compound through ionization and analysis of fragment ions. For a compound like this compound (molecular weight: 154.19 g/mol ), both GC-MS and HPLC-MS could be theoretically applied, though each presents unique considerations.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Direct GC-MS analysis of sulfonic acids is generally impractical due to their high polarity, low volatility, and thermal lability. wikipedia.org These characteristics prevent them from vaporizing without decomposition in the GC inlet. Consequently, the application of GC-MS to this compound would necessitate a derivatization step. This process involves a chemical reaction to convert the polar sulfonic acid group (-SO₃H) into a less polar, more volatile ester, such as a methyl or silyl (B83357) ester. While this is a standard approach for many polar analytes, specific, published derivatization protocols and subsequent GC-MS fragmentation data for this compound are not readily found in current literature.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Methodologies

HPLC-MS is the more common and powerful technique for the analysis of polar, non-volatile compounds like sulfonic acids. upce.cz It separates the compound in the liquid phase before it enters the mass spectrometer, avoiding the need for high temperatures that could cause degradation.

For this compound, analysis would typically employ a reversed-phase (RP) column, such as a C18, but the high polarity of the analyte can lead to poor retention. Therefore, specialized analytical strategies are often required. These can include:

Ion-Pair Chromatography: Introducing an ion-pairing reagent to the mobile phase, which forms a neutral complex with the sulfonic acid, enhancing its retention on an RP column. researchgate.net

HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that uses a polar stationary phase with a high organic content mobile phase, which is well-suited for retaining highly polar compounds.

Specialized Columns: Columns like the BIST™ A+ are designed to separate charged analytes and could be applicable to sulfonic acids. sielc.com

Detection is typically performed using an electrospray ionization (ESI) source, most often in negative ion mode (ESI-), which is highly sensitive for acidic compounds that readily deprotonate to form [M-H]⁻ ions. upce.czresearchgate.net For this compound, the primary ion observed would be at an m/z (mass-to-charge ratio) corresponding to [C₄H₉O₄S]⁻.

A summary of a hypothetical HPLC-MS method based on common practices for similar analytes is presented below.

Table 1: Representative HPLC-MS Parameters for Sulfonic Acid Analysis

| Parameter | Typical Value/Condition |

| Chromatography | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-Phase C18 (with ion-pairing agent) or HILIC |

| Mobile Phase | Acetonitrile/Water gradient with a volatile buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) |

| Detection | Mass Spectrometry (MS) |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Primary Ion (m/z) | For this compound: ~153.02 (corresponding to [M-H]⁻) |

Solid-State Characterization Techniques

Solid-state analysis provides information on the macroscopic and microscopic properties of a compound in its solid form, including crystallinity, thermal stability, and phase transitions.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. Because of their polarity, short-chain sulfonic acids tend to be crystalline solids. wikipedia.org An XRD analysis of a single crystal of this compound would yield precise data on its unit cell dimensions, space group, and the bond lengths and angles of the molecule. This information confirms the compound's structure and reveals intermolecular interactions, such as hydrogen bonding involving the sulfonic acid group, which govern the crystal packing. Despite its tendency to be crystalline, specific crystallographic data for this compound are not available in published databases.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This analysis identifies thermal transitions such as melting, crystallization, and glass transitions. For a crystalline compound like this compound, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. However, specific DSC data detailing the melting point or other thermal transitions for this compound are not documented in the available scientific literature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as it is heated at a controlled rate. sgs-institut-fresenius.de This technique is used to assess thermal stability and decomposition profiles. A TGA curve for this compound would show the temperature at which the compound begins to lose mass due to decomposition. Studies on other materials containing sulfonic acid groups indicate that these groups can decompose at elevated temperatures, often seen as a distinct weight loss step. mdpi.com For example, some supported sulfonic acids show thermal decomposition in the range of 120–250 °C. mdpi.com The residual mass at the end of the analysis would indicate the amount of non-volatile residue remaining after thermal breakdown.

Table 2: Summary of Solid-State Characterization Techniques and Expected Information

| Technique | Purpose | Information Gained for this compound (Hypothetical) |

| X-ray Diffraction (XRD) | Determines the crystalline structure of a solid. | Unit cell parameters, space group, molecular conformation. |

| Differential Scanning Calorimetry (DSC) | Measures heat flow to detect thermal transitions. | Melting point, heat of fusion, presence of other phase transitions. |

| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature. | Onset of decomposition, thermal stability range, residual mass. |

Other Spectroscopic Methods

Beyond routine spectroscopic analyses, other specialized methods offer a deeper understanding of the atomic and molecular structure of this compound. These techniques are particularly valuable for confirming elemental makeup and investigating the surface characteristics of the compound.

Energy Dispersive Spectroscopy (EDS), also known as Energy Dispersive X-ray Analysis (EDXA or EDAX), is a powerful analytical technique used to determine the elemental composition of a sample. eag.com By bombarding the sample with a focused beam of electrons, characteristic X-rays are emitted from the elements present, each having a unique energy level. eag.com The detector measures the energy and intensity of these X-rays to identify and quantify the elemental constituents.

For this compound, with the chemical formula C₄H₁₀O₄S, EDS analysis is expected to confirm the presence of Carbon (C), Oxygen (O), and Sulfur (S). nih.gov Hydrogen (H) is not detectable by standard EDS systems. The theoretical elemental composition by mass can be calculated from its molecular formula, providing a benchmark for experimental EDS results.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 4 | 48.044 | 30.78 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 6.46 |

| Oxygen | O | 15.999 | 4 | 63.996 | 40.99 |

| Sulfur | S | 32.065 | 1 | 32.065 | 20.54 |

| Total | 154.185 | 100.00 |

This table presents the theoretical elemental mass percentages for this compound, which would be corroborated by EDS analysis.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical state of the elements within a material. fu-berlin.de The technique works by irradiating a material with a beam of X-rays and measuring the kinetic energy of electrons that are ejected from the top 1-10 nanometers of the surface. fu-berlin.de The binding energy of these electrons is characteristic of each element and its chemical environment. youtube.com

For this compound, XPS analysis provides detailed insights into the bonding environments of carbon, oxygen, and sulfur atoms. The binding energies are influenced by the electronegativity of neighboring atoms; a higher oxidation state or attachment to a more electronegative atom results in a higher binding energy. eag.com

Expected XPS Data for this compound:

The high-resolution XPS spectra of this compound are expected to show distinct peaks for C 1s, O 1s, and S 2p, with deconvolution revealing the different chemical states of these elements.

| Element (Orbital) | Functional Group | Expected Binding Energy (eV) | Reference |

|---|---|---|---|

| Carbon (C 1s) | C-S (in propane chain) | ~285.2 - 287.5 | libretexts.org |

| C-C/C-H (in propane chain) | ~284.8 - 285.0 | thermofisher.comcardiff.ac.uk | |

| C-O (methoxy group) | ~286.0 | cardiff.ac.ukresearchgate.net | |

| Oxygen (O 1s) | S=O (sulfonic acid) | ~532.0 | thermofisher.com |

| C-O (methoxy group) | ~533.0 | thermofisher.com | |

| Sulfur (S 2p) | -SO₃H (sulfonic acid) | ~168.0 - 170.0 | mdpi.comresearchgate.netthermofisher.com |

This table summarizes the anticipated binding energies for the different chemical environments of carbon, oxygen, and sulfur in this compound based on typical values for these functional groups.

The C 1s spectrum is expected to be deconvoluted into three main peaks corresponding to the carbon atom bonded to sulfur, the carbon atoms of the alkyl chain, and the carbon atom of the methoxy group. The O 1s spectrum should resolve into two peaks representing the doubly bonded oxygen atoms in the sulfonate group and the ether oxygen. The S 2p spectrum is anticipated to show a characteristic peak in the high binding energy region, confirming the +6 oxidation state of sulfur in the sulfonic acid group. mdpi.comresearchgate.net

Mechanistic Investigations of Chemical Transformations Involving 3 Methoxypropane 1 Sulfonic Acid

Reaction Mechanisms and Kinetic Studies

3-Methoxypropane-1-sulfonic acid, a strong Brønsted acid, primarily functions as a proton donor in chemical reactions. smolecule.com Its catalytic activity is centered on the protonation of substrates, which enhances their reactivity. The general mechanism involves the donation of a proton from the sulfonic acid group (-SO₃H) to a functional group on another molecule, such as a carbonyl or hydroxyl group, thereby activating it for subsequent nucleophilic attack.

Kinetic studies of reactions catalyzed by sulfonic acids, such as esterification, typically reveal the influence of temperature, catalyst concentration, and reactant molar ratios on the reaction rate. jetir.org For instance, in acid-catalyzed esterification reactions, the kinetic data often fits a pseudo-first-order or second-order model. The activation energy (Ea) is a key parameter determined from these studies, indicating the temperature sensitivity of the reaction. While specific kinetic data for this compound is not extensively published, studies on similar sulfonic acid-catalyzed reactions provide representative findings. manchester.ac.ukresearchgate.net

Table 1: Representative Kinetic Data for Sulfonic Acid-Catalyzed Esterification This table presents typical data from studies on similar sulfonic acid catalysts to illustrate the parameters investigated in kinetic studies.

| Reaction Type | Catalyst Type | Activation Energy (Ea) (kJ/mol) | Kinetic Model |

| Glycerol (B35011) Esterification | Mesoporous Sulfonic Acid | 69 - 87 | Second-Order, Series Reactions |

| Acetic Acid Esterification | Ion-Exchange Resin (Sulfonic) | ~62 | Langmuir-Hinshelwood |

| Propionic Acid Esterification | Sulfuric Acid | Not Specified | Pseudo-First-Order |

The reaction mechanism for catalysis, for example in a Knoevenagel condensation, involves the sulfonic acid group protonating a carbonyl group, making it more electrophilic and susceptible to attack by a nucleophile. mdpi.com Similarly, in multicomponent reactions, it can activate aldehydes for nucleophilic addition by amines to form imine intermediates. nih.gov

Hydrolytic Stability and Mechanism of Hydrolysis

Sulfonic acids are generally characterized by high hydrolytic stability. The carbon-sulfur (C-S) bond in compounds like this compound is strong and resistant to cleavage by water under normal conditions. This stability is a key feature of the sulfonic acid functional group.

Hydrolysis, if forced under extreme conditions (e.g., high temperature and pressure with strong mineral acids or bases), would proceed via the cleavage of the C-S bond. However, this is not a typical or facile reaction. In contrast, sulfonate esters (R-SO₂-OR'), which are derivatives of sulfonic acids, are more susceptible to hydrolysis. The hydrolysis of a sulfonate ester typically occurs at the sulfur-oxygen (S-O) bond, releasing the corresponding alcohol and the sulfonic acid. This process is a standard deprotection strategy in organic synthesis. google.com

Table 2: Comparative Hydrolytic Stability

| Compound Type | Bond Cleaved During Hydrolysis | Relative Stability | Conditions for Hydrolysis |

| This compound | C-S | High | Extreme (High temp/pressure) |

| 3-Methoxypropane-1-sulfonate ester | S-O | Moderate to Low | Mild acid or base |

Alcoholysis Studies and Reaction Pathways

Alcoholysis, the reaction with an alcohol, is a fundamental transformation of this compound, leading to the formation of sulfonate esters. smolecule.com This reaction is essentially an esterification process where the sulfonic acid reacts with an alcohol to eliminate water.

The reaction pathway is facilitated by the strong acidity of the sulfonic acid group. smolecule.com The mechanism proceeds as follows:

Protonation: The sulfonic acid may protonate the alcohol, increasing its leaving group ability, or more commonly, the alcohol acts as a nucleophile.

Nucleophilic Attack: The oxygen atom of the alcohol attacks the electrophilic sulfur atom of the sulfonic acid.

Deprotonation/Elimination: A molecule of water is eliminated, and subsequent deprotonation yields the stable sulfonate ester.

This esterification is a reversible reaction, though it can be driven to completion by removing the water formed during the reaction.

Table 3: Alcoholysis of this compound with Various Alcohols

| Alcohol Reactant | Product |

| Methanol (B129727) | Methyl 3-methoxypropane-1-sulfonate |

| Ethanol | Ethyl 3-methoxypropane-1-sulfonate |

| Isopropanol (B130326) | Isopropyl 3-methoxypropane-1-sulfonate |

| Benzyl Alcohol | Benzyl 3-methoxypropane-1-sulfonate |

Derivatization Reactions and Synthetic Utility

The synthetic utility of this compound stems from its ability to be converted into various derivatives, which serve as important intermediates in organic synthesis. smolecule.com

The most common derivatization is the formation of sulfonate esters , as discussed in the alcoholysis section. These esters are excellent leaving groups in nucleophilic substitution reactions, making them valuable synthetic tools. smolecule.com Another key derivative is the sulfonyl chloride . This can be prepared by treating the sulfonic acid (or its sodium salt) with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 3-methoxypropane-1-sulfonyl chloride is a highly reactive intermediate that can be used to synthesize other derivatives, such as:

Sulfonamides: By reaction with primary or secondary amines.

Sulfonate Esters: By reaction with alcohols (an alternative to direct esterification).

Furthermore, the sulfonic acid functional group itself has been incorporated into larger structures like porous organic polymers to create solid acid catalysts. nih.gov These materials leverage the acidic nature of the sulfonic acid group for heterogeneous catalysis, for example, in the synthesis of dihydro-2-oxypyrroles. nih.gov

Table 4: Key Derivatives and Their Synthetic Applications

| Derivative | Reagent for Formation (from Sulfonic Acid) | Synthetic Application |

| Sulfonate Ester | Alcohol, Acid Catalyst | Leaving group in Sₙ2 reactions, Protecting group |

| Sulfonyl Chloride | Thionyl Chloride (SOCl₂) | Intermediate for sulfonamides and sulfonate esters |

| Sulfonamide | Sulfonyl Chloride + Amine | Biologically active compounds, protecting groups |

Interactions with Other Organic Functional Groups

The reactivity of this compound is dominated by its sulfonic acid moiety, which dictates its interactions with other organic functional groups.

Basic Functional Groups: As a strong acid, it will readily react with basic functional groups like amines and alkoxides in a simple acid-base neutralization reaction to form the corresponding ammonium (B1175870) or metal sulfonate salt.

Alcohols and Carboxylic Acids: It serves as an effective catalyst for the esterification of carboxylic acids with alcohols. It protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. jetir.org

Aldehydes and Ketones: It can catalyze reactions involving carbonyl compounds, such as acetal (B89532) formation (reaction with alcohols) or condensation reactions (like aldol (B89426) or Knoevenagel condensations), by protonating the carbonyl oxygen. mdpi.comnih.gov

Alkenes: It can catalyze the hydration of alkenes (addition of water) to form alcohols by protonating the double bond to generate a carbocation intermediate.

The ether linkage (-O-) within the 3-methoxypropane chain is generally stable and unreactive under the conditions where the sulfonic acid group participates in reactions.

Table 5: Summary of Interactions with Organic Functional Groups

| Functional Group | Type of Interaction | Resulting Transformation |

| Amines (R-NH₂) | Acid-Base Reaction | Ammonium sulfonate salt formation |

| Alcohols (R-OH) | Catalysis / Esterification | Ether formation, Dehydration / Sulfonate ester formation |

| Carboxylic Acids (R-COOH) | Catalysis | Esterification (with an alcohol) |

| Aldehydes/Ketones | Catalysis | Acetal formation, Condensation reactions |

| Alkenes (C=C) | Catalysis | Hydration, Polymerization |

Catalytic Applications and Mechanistic Role of 3 Methoxypropane 1 Sulfonic Acid and Its Derivatives

Homogeneous Catalysis

In homogeneous catalysis, the catalyst is in the same phase as the reactants, which often leads to high activity and selectivity due to the absence of mass transfer limitations. Sulfonic acids are widely used as homogeneous acid catalysts, and while specific studies on 3-Methoxypropane-1-sulfonic acid are not abundant, the principles of its catalytic activity can be inferred from related sulfonic acid catalysts.

Acid-Catalyzed Organic Reactions

Organic compounds that contain a sulfonic acid group are well-established as replacements for traditional mineral acids in catalysis. They possess unique properties such as stability in air and water, ease of handling, and potential for recyclability beilstein-journals.org. The strong acidity of the sulfonic acid group enables it to act as a proton donor, facilitating a wide array of acid-catalyzed reactions. These reactions proceed via the protonation of a substrate, which enhances its reactivity towards nucleophilic attack.

Etherification Catalysis

Etherification reactions, which involve the formation of an ether linkage, are frequently catalyzed by acids. Sulfonic acid catalysts, both homogeneous and heterogeneous, have been successfully employed in these transformations. For example, the etherification of glycerol (B35011) with tert-butyl alcohol to produce biodiesel additives has been studied using various sulfonic acid catalysts under microwave irradiation mdpi.com. In these studies, silica-based materials functionalized with sulfonic acid groups demonstrated high glycerol conversion and selectivity to the desired ether products mdpi.com.

While specific data on this compound as a catalyst for etherification is limited, its acidic nature suggests it would be an effective catalyst for such reactions. The general mechanism involves the protonation of an alcohol by the sulfonic acid, followed by nucleophilic attack by a second alcohol molecule and subsequent deprotonation to yield the ether product. The presence of the methoxy (B1213986) group in the catalyst could potentially influence the reaction environment, for example, by altering the catalyst's solubility or by interacting with the reactants or transition states, thereby affecting the reaction rate and selectivity.

Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly valued in industrial processes due to their ease of separation from the reaction mixture, which allows for catalyst recycling and continuous operation. The functionalization of solid supports with sulfonic acid groups is a common strategy to create solid acid catalysts.

Functionalization of Inorganic Supports (e.g., Montmorillonites, Silica (B1680970), Zirconia)

Inorganic materials with high surface areas, such as clays, silica, and metal oxides, are excellent supports for catalytic groups.

Montmorillonites: Bentonite, a type of clay rich in montmorillonite, has been functionalized with propyl sulfonic acid groups to create a solid acid catalyst for the esterification of acetic acid and 1-propanol. This functionalization was achieved by anchoring (3-mercaptopropyl)trimethoxysilane (B106455) onto the clay, followed by oxidation of the thiol groups to sulfonic acid groups. The resulting catalyst demonstrated increased reaction speed and higher yields compared to the uncatalyzed reaction.

Silica: Silica is a widely used support for sulfonic acid catalysts due to its high surface area and tunable pore structure. A common method for functionalization involves the co-condensation of tetraethoxysilane (TEOS) with an organosilane containing a thiol group, such as (3-mercaptopropyl)trimethoxysilane (MPTMS), followed by oxidation of the thiol to a sulfonic acid. This approach has been used to prepare catalysts for various reactions, including the synthesis of alkyl levulinates. The resulting materials exhibit strong acidity and shape-selectivity. Furthermore, sulfonic acid-functionalized silica has been prepared through the quantitative oxidation of thiol groups, leading to high site densities and catalytic activity for esterification reactions that surpasses that of commercial Nafion silica composites mdpi.com.

A derivative, 3-(propylthio)propane-1-sulfonic acid, has been successfully immobilized on functionalized magnetic nanoparticles (Fe3O4@SiO2) nih.govnih.gov. This catalyst proved to be efficient and reusable for the one-pot synthesis of various heterocyclic compounds under solvent-free conditions nih.govnih.gov. The sulfur content of this nanocatalyst was determined to be 1.52 mmol/g nih.gov.

Functionalization of Carbon-Based Materials (e.g., Carbon Nanotubes)

Carbon nanotubes (CNTs) possess exceptional mechanical and electronic properties, making them attractive as catalyst supports. Covalent functionalization of CNTs with sulfonic acid groups can enhance their dispersion in polar solvents and introduce acidic sites for catalysis.

One strategy for the functionalization of single-walled carbon nanotubes (SWCNTs) involves the conversion of fluorinated SWCNTs to a thiolated derivative, which is then quantitatively oxidized to the sulfonic acid form psu.edu. X-ray photoelectron spectroscopy (XPS) is a key technique to confirm the oxidation, showing a distinct chemical shift for the sulfur 2p peak between the thiol (-SH) and sulfonic acid (-SO3H) groups psu.edu. This method avoids an initial harsh acid oxidation of the nanotube surface psu.edu. Another approach involves the oxidation of pristine multi-walled carbon nanotubes (MWCNTs) with a mixture of sulfuric and nitric acid to introduce carboxylic acid groups, which can then be further functionalized .

While direct functionalization with this compound is not explicitly detailed, the existing methods for introducing sulfonic acid groups could potentially be adapted for this purpose, leading to novel carbon-based catalysts with tailored properties.

Applications in Esterification and Transesterification Processes

Esterification and transesterification are crucial reactions for the production of a wide range of chemicals, including pharmaceuticals, plasticizers, and biofuels (biodiesel). Sulfonic acid-functionalized materials are extensively studied as catalysts for these reactions, offering a green alternative to corrosive mineral acids like sulfuric acid.

Sulfonic acid-functionalized mesoporous silica has been shown to be a promising heterogeneous catalyst for esterification due to its high surface area and strong acidic moieties. For instance, the esterification of oleic acid with methanol (B129727), a key reaction in biodiesel production, has been successfully catalyzed by sulfonic acid-functionalized mesoporous silica with different morphologies. These solid acid catalysts can be recycled multiple times without a significant loss in activity.

The catalytic activity of sulfonic acid-functionalized ionic liquids (SAILs) has also been investigated for the esterification of fatty acids mdpi.com. SAILs with a more lipophilic alkyl chain have shown better performance due to their increased solubility in the reaction mixture mdpi.com. Microwave heating has also been found to be more effective than conventional heating in these systems mdpi.com.

The following table summarizes the performance of various sulfonic acid-based catalysts in esterification and transesterification reactions, illustrating the typical reaction conditions and outcomes.

| Catalyst | Reactants | Reaction | Temperature (°C) | Time (h) | Yield/Conversion (%) | Reference |

| Sulfonated mesoporous silica | Oleic acid, Methanol | Esterification | - | - | - | |

| Sulfonic acid functionalized ionic liquid | Oleic acid, Ethanol | Esterification | - | 0.5 (Microwave) | 85.7 (Yield) | mdpi.com |

| Methane sulfonic acid (MSA) | Palm oleins, Methanol | Simultaneous esterification and transesterification | 120 | 1 | 99.2 (FAME yield) | mdpi.com |

| Sulfonated carbon (SO3H-C) | Palm oleins, Methanol | Simultaneous esterification and transesterification | 120 | - | 90.5 (FAME yield) | mdpi.com |

| Chitosan-SO3H | Caprylic acid, Methanol | Esterification | 60 | 4 | ~83 (Conversion) | nih.gov |

Catalysis in Multicomponent Reactions (MCR)

While direct catalytic applications of this compound in multicomponent reactions (MCRs) are not extensively documented in publicly available research, the utility of its derivatives highlights the potential of this class of catalysts. A notable example is the use of 3-[(3-(trimethoxysilyl)propyl)thio]propane-1-oxy-sulfonic acid , a functionalized derivative, as an efficient and recyclable heterogeneous catalyst for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs. researchgate.net

This one-pot, three-component Biginelli reaction involves the condensation of an aryl aldehyde, ethyl acetoacetate (B1235776), and urea (B33335) or thiourea. The use of this sulfonic acid derivative as a catalyst presents several advantages, including high product yields, short reaction times, and mild reaction conditions. researchgate.net A key feature of this catalyst is its recyclability, which aligns with the principles of green chemistry by allowing for easy separation from the reaction mixture and reuse in subsequent catalytic cycles. researchgate.net

The catalytic efficiency of 3-[(3-(trimethoxysilyl)propyl)thio]propane-1-oxy-sulfonic acid in the Biginelli reaction is demonstrated by the high yields achieved under reflux conditions in ethanol. For instance, the reaction of benzaldehyde, ethyl acetoacetate, and urea in the presence of 0.3 g of the catalyst resulted in a 95% yield of the corresponding dihydropyrimidinone. researchgate.net

Table 1: Catalytic Performance of 3-[(3-(trimethoxysilyl)propyl)thio]propane-1-oxy-sulfonic acid in a Biginelli Reaction researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst Loading | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|---|

| Benzaldehyde (5 mmol) | Ethyl acetoacetate (5 mmol) | Urea (6 mmol) | 0.3 g | Ethanol | Reflux | 95 |

The successful application of this derivative underscores the potential of sulfonic acids with ether linkages, such as this compound, to serve as effective Brønsted acid catalysts in the synthesis of complex heterocyclic molecules via multicomponent reactions. The combination of acidic functional groups and tailored structural features can lead to the development of highly efficient and sustainable catalytic systems. researchgate.net

Optimization of Catalytic Performance (e.g., Acid Strength, Hydrophobicity)

The catalytic performance of sulfonic acid-based catalysts, including those structurally related to this compound, can be significantly influenced and optimized by tuning key properties such as acid strength and hydrophobicity. Research on nanoporous silica materials functionalized with propylsulfonic acid groups provides valuable insights into these optimization strategies. rsc.orgresearchgate.net

Hydrophobicity: The hydrophobicity of the catalyst surface is another critical parameter that can be tailored to enhance catalytic performance, particularly in reactions where water is a byproduct, such as esterification. By co-functionalizing propylsulfonic acid silica with octyl groups (MCM–Oc–SO3H), the hydrophobicity of the catalyst can be increased. rsc.orgresearchgate.net This modification leads to a notable enhancement of both acid strength and catalytic activity. For instance, at submonolayer sulfonic acid coverages, the incorporation of octyl groups resulted in an increase in -ΔHads(NH3) to 103 kJ mol−1. rsc.org

The synergistic effect of increased hydrophobicity and lateral interactions between adjacent sulfonic acid head groups is believed to be responsible for this striking improvement. rsc.orgresearchgate.net In the esterification of butanol with acetic acid, the turnover frequency of the catalyst with the lowest loading of sulfonic acid groups more than doubled after the incorporation of octyl groups. rsc.org This demonstrates that creating a more hydrophobic microenvironment around the active sites can promote the adsorption of organic reactants and minimize catalyst deactivation by water. nih.gov

Table 2: Influence of Functionalization on Acid Strength and Catalytic Activity rsc.org

| Catalyst | Functional Groups | -ΔHads(NH3) (kJ mol−1) | Relative Esterification Activity |

|---|---|---|---|

| MCM–SO3H (low coverage) | Propylsulfonic acid | 87 | Base |

| MCM–SO3H (high coverage) | Propylsulfonic acid | 118 | Increased |

| MCM–Oc–SO3H (low SO3H coverage) | Propylsulfonic acid, Octyl | 103 | >2x Base |

These findings suggest that a strategic approach to designing catalysts like this compound, by immobilizing them on suitable supports and modifying the surrounding chemical environment, can lead to significant improvements in their catalytic efficiency. The interplay between acid site density and the hydrophobic/hydrophilic nature of the catalyst is a key consideration for optimizing performance in various organic transformations.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the fundamental electronic and structural properties of molecules. For 3-Methoxypropane-1-sulfonic acid, these calculations can elucidate molecular geometry, orbital energies, and the distribution of electron density.

Key molecular properties that can be determined include:

Optimized Geometry: Calculations can predict bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional structure of the molecule.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.

Charge Distribution: Methods such as Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom, revealing the polar nature of the sulfonic acid and ether functional groups.

Table 1: Predicted Molecular Properties of Simple Sulfonic Acids from Computational Studies (Note: This table is illustrative, based on typical values for short-chain alkane sulfonic acids, as direct data for this compound is not readily available.)

| Property | Predicted Value Range | Significance |

| HOMO-LUMO Energy Gap | 7 - 9 eV | Indicates high kinetic stability. |

| Dipole Moment | 3 - 5 Debye | Reflects the molecule's overall polarity. |

| pKa (Predicted) | -2 to -1 | Shows strong acidity due to the sulfonate group. |

These calculations are foundational, providing the necessary inputs for more complex simulations, including reaction dynamics and structure-activity relationships.

Thermodynamic and Kinetic Parameter Predictions for Reactions

Computational methods can predict the feasibility and rate of chemical reactions involving this compound. Thermodynamic parameters like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction determine the spontaneity and equilibrium position of a chemical process.

For instance, the synthesis of sulfonamides from sulfonic acids is a common reaction. organic-chemistry.org While this process can be achieved experimentally under microwave irradiation, computational chemistry can model the reaction to understand its energy requirements. organic-chemistry.org Calculations can determine the activation energy (Ea), a key kinetic parameter that governs the reaction rate. By mapping the potential energy surface, chemists can identify the most favorable reaction pathways.

Research into related compounds shows that factors like the choice of activating agent and solvent can significantly alter the energy barriers of such reactions. organic-chemistry.org Computational models can screen for optimal conditions, reducing experimental trial and error.

Reaction Energy Profile Analysis

A reaction energy profile provides a detailed map of the energy changes that occur as reactants are converted into products. This analysis involves locating and characterizing the energies of reactants, transition states, intermediates, and products on the potential energy surface.

For a reaction involving this compound, such as its deprotonation in solution or its role as a catalyst, computational analysis can reveal:

Transition State (TS) Geometry: The specific atomic arrangement at the peak of the energy barrier.

Activation Energy: The energy difference between the reactants and the transition state, which is crucial for determining reaction kinetics.

Reaction Intermediates: The presence of any stable or metastable species formed during the reaction.

Understanding the energy profile is essential for elucidating reaction mechanisms. For example, in its role in proton exchange membranes, the acidity and dissociation of the sulfonic acid group are critical. researchgate.net Reaction energy profiles can model the proton transfer from the sulfonic acid to a water molecule, providing insight into the dissociation process that is fundamental to its function. researchgate.net

Structure-Activity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity or chemical reactivity. researchgate.net For a molecule like this compound, QSAR could be employed to predict its behavior in various applications, such as its efficacy as a catalyst or its interaction with biological systems.

Although specific QSAR models for this compound are not detailed in the literature, studies on other sulfonic acids and sulfonamides demonstrate the approach. nih.govnih.gov These models often use molecular descriptors derived from the compound's structure, such as:

Topological descriptors: Related to the connectivity of atoms.

Electronic descriptors: Such as partial charges and orbital energies. researchgate.net

Steric descriptors: Related to the size and shape of the molecule. nih.gov

A 3D-QSAR study on related sulfur-containing compounds, for example, highlighted how molecular interaction fields can explain the key features necessary for binding to a biological target. Such an approach could theoretically be applied to this compound to predict its interactions and guide the design of new molecules with desired properties.

Molecular Dynamics Simulations of Interactions

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. acs.org For this compound, MD simulations are particularly useful for studying its behavior in solution and its interactions with other molecules or surfaces.

Key applications of MD simulations for this compound include:

Solvation Studies: Simulating how water molecules arrange around the sulfonic acid and methoxy (B1213986) groups to form hydration shells. This is crucial for understanding its solubility and acidity. researchgate.netacs.org

Conformational Analysis: The propane (B168953) chain allows for rotational flexibility. MD simulations can explore the different conformations the molecule adopts in various environments.

Interfacial Behavior: In applications like catalysis or as a component in polymer membranes, MD simulations can model the molecule's orientation and interaction at interfaces, such as a metal-oxide/electrolyte interface. youtube.com

Studies on similar sulfonated polymers have used MD simulations to investigate how the acidity of the sulfonate group affects proton conductivity, a key property for applications in fuel cells. researchgate.net These simulations revealed that higher acidity leads to increased dissociation and better solvation, enhancing proton transport. researchgate.net Such insights are directly relevant to understanding the potential applications of this compound.

Advanced Materials Science Applications of 3 Methoxypropane 1 Sulfonic Acid Moieties

Functional Polymers and Resins Incorporating Sulfonic Acid Groups

The incorporation of sulfonic acid groups into polymer structures imparts a range of desirable properties, including ion-exchange capabilities, hydrophilicity, and catalytic activity. Monomers containing the sulfonic acid moiety, such as 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS), are frequently used to synthesize functional polymers. atamanchemicals.comrepositorioinstitucional.mxmdpi.com These polymers, like poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PAMPS), are noted for their pH-responsiveness, swelling behavior, and hydrolytic stability. repositorioinstitucional.mx The synthesis can be achieved through various methods, including conventional free radical polymerization or more controlled techniques to create block copolymers with tailored properties. repositorioinstitucional.mx For instance, block copolymers of AMPS with monomers like methyl methacrylate (B99206) (MMA) or 2-hydroxyethyl methacrylate (HEMA) have been synthesized, resulting in materials with tunable ion exchange capacities and solubility, making them suitable for applications ranging from fuel cell membranes to medical devices. repositorioinstitucional.mx

Crosslinking Catalysis in Polymer Systems

Sulfonic acids are effective catalysts for crosslinking reactions in polymer systems, particularly in the formation of siloxane networks. In the case of ethylene-propylene copolymer grafted with vinyltrimethoxysilane (B1682223) (EPR-g-VTMS), sulfonic acids have been shown to catalyze the silane (B1218182) water-crosslinking reaction. This process involves the hydrolysis of methoxysilane (B1618054) groups followed by condensation to form stable Si-O-Si crosslinks. researchgate.net The use of a sulfonic acid catalyst, as opposed to an amine catalyst, results in a distinct network structure, ultimately yielding a material that is both soft and tough. researchgate.net The catalytic efficiency is influenced by factors such as the diffusion of the acid within the polymer matrix. researchgate.net

Table 1: Comparison of Catalyst Effects on Water-Crosslinked EPR-g-VTMS

| Catalyst Type | Resulting Material Properties | Network Structure |

|---|---|---|

| Sulfonic Acid | Soft and tough | Evidence of multi-siloxane linkages |

Polymeric Ionic Liquids

The sulfonic acid group is a key functional moiety in the creation of Brønsted acidic ionic liquids and their polymeric counterparts (PILs). These materials act as both solvent and catalyst for various chemical reactions. nih.govnsf.gov Sulfonic acid-functionalized ionic liquids (SAILs) are synthesized by incorporating a sulfonic acid group into the cation or anion of the ionic liquid structure. nih.gov For example, imidazolium-based ionic liquids functionalized with an alkylsulfonic acid chain, such as 1-(3-propylsulfonic)-3-methylimidazolium chloride, have demonstrated superior catalytic activity compared to traditional acids like sulfuric acid in reactions like the depolymerization of poly(ethylene terephthalate) (PET). nsf.gov This enhanced activity is attributed to interactions between the ionic liquid catalyst and the polymer substrate. nsf.gov The polymerization of such ionic liquid monomers leads to PILs, which are being explored for applications as solid-acid catalysts and ion-conducting membranes. nih.gov The synthesis of diblock copolymers containing both sulfonated and PIL blocks can create materials with both mobile cations and anions, achieving significant ion conductivity. nih.gov

Surface Modification and Nanomaterial Functionalization

The sulfonic acid group is highly effective for modifying the surfaces of various materials, including nanomaterials, to impart new functionalities. This is often done to improve dispersion, introduce catalytic sites, or alter surface energy. A common strategy involves grafting molecules containing sulfonic acid groups onto a surface. For example, 3-(propylthio)propane-1-sulfonic acid has been successfully immobilized on functionalized magnetic nanoparticles. nih.govresearchgate.net This creates a highly efficient and reusable catalyst that leverages the high surface area of the nanoparticles and the strong acidity of the sulfonic acid group. nih.govresearchgate.net

Similarly, propyl-sulfonic acid functionalized silica-coated nanoparticles have been synthesized and evaluated as catalysts for the pretreatment of biomass. scirp.orgresearchgate.net The process involves grafting 3-mercaptopropyltrimethoxysilane onto the silica (B1680970) surface, followed by oxidation of the thiol group to a sulfonic acid. scirp.org These functionalized nanoparticles serve as effective solid acid catalysts, replacing mineral acids in processes like cellulose (B213188) hydrolysis. scirp.orgresearchgate.net The general approach of using acid treatment, including with sulfuric acid, is a well-established method to introduce oxygen-enriched acidic functionalities onto surfaces like activated carbon, enhancing their hydrophilic nature and modifying their adsorptive properties. mdpi.com

Role in Composite Material Development

Polymers bearing sulfonic acid groups are valuable components in the development of advanced composite materials, particularly for applications requiring ion transport, such as fuel cell membranes. Composite membranes can be fabricated by combining a sulfonated polymer with a mechanically robust matrix. One method involves electrospinning a blend of a sulfonated polymer, like poly(styrene sulfonic acid-co-maleic anhydride) (PSSAMA), with a carrier polymer such as poly(vinyl alcohol) (PVA) to form a nanofibrous mat. researchgate.net This mat, containing proton-conducting channels, is then embedded within a non-conductive, hydrophobic matrix like poly(methyl methacrylate) (PMMA). The resulting dense composite membrane exhibits proton conductivity, with the nanofibers acting as both a filler and the primary pathway for ion transport. researchgate.net The conductivity of such membranes can be optimized by controlling the composition and morphology of the sulfonated nanofiber network. researchgate.net

Crystalline Forms and Solid-State Characteristics for Material Design

Table 2: Computed Physical and Chemical Properties of 3-Methoxypropane-1-sulfonic Acid

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₁₀O₄S | nih.gov |

| Molecular Weight | 154.19 g/mol | |

| XLogP3-AA | -0.4 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 4 |

Data sourced from PubChem. nih.gov

Environmental Impact and Fate Studies in Research Contexts

Environmental Degradation Pathways and Mechanisms

Specific research on the environmental degradation of 3-Methoxypropane-1-sulfonic acid is not extensively documented in publicly available literature. However, its structure as a linear alkyl ether sulfonate allows for informed predictions regarding its likely degradation pathways. The primary mechanism for the breakdown of similar, non-fluorinated surfactants in the environment is biodegradation. nih.gov

The general process for the biodegradation of linear alkyl sulfonates begins with the enzymatic attack, often initiated by bacteria. This process, known as omega-oxidation, typically starts at the terminal methyl group of the alkyl chain, opposite the sulfonate group. This is followed by beta-oxidation, which progressively shortens the alkyl chain. The presence of the ether linkage (methoxy group) in this compound may influence the rate and mechanism of degradation compared to simple linear alkylbenzene sulfonates (LAS). nih.gov The ether bond itself can be cleaved by specific etherase enzymes.

The ultimate biodegradation products are expected to be carbon dioxide, water, and sulfate (B86663) ions, which are then assimilated into natural biogeochemical cycles. The rate of this degradation can be influenced by several environmental factors, including temperature, pH, oxygen availability, and the microbial populations present. For instance, the degradation of the herbicide sulcotrione (B48614), another organosulfur compound, is primarily a biological process with half-lives in soil ranging from 1 to 122 days depending on conditions. kpu.ca While direct half-life data for this compound is unavailable, it is anticipated to be biodegradable, given the voluntary industry shift from poorly biodegradable alkyl benzene (B151609) sulfonates to more readily biodegradable linear alkylbenzene sulfonates (LAS) in the mid-20th century. nih.gov

Table 1: Illustrative Degradation Data for Related Sulfonated Compounds This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not available in the cited literature.

| Compound Type | Environmental Compartment | Process | Typical Half-life (t1/2) |

|---|---|---|---|

| Linear Alkylbenzene Sulfonates (LAS) | River Water | Biodegradation | Days to Weeks |

| Sulcotrione (Herbicide) | Soil | Biodegradation | 1 - 122 Days kpu.ca |

| Perfluorooctane Sulfonic Acid (PFOS) | Aquatic Systems | Minimal Degradation | Very High (Persistent) nih.gov |

Research on Bioaccumulation and Mobility in Environmental Matrices

There is a lack of specific research into the bioaccumulation and environmental mobility of this compound. Bioaccumulation refers to the net uptake of a contaminant by an organism from all sources, including water, food, and sediment. plos.org For ionizable organic compounds like sulfonic acids, bioaccumulation potential is complex and depends on both the properties of the chemical and the physiology of the organism. nih.gov

Generally, sulfonated compounds that are not highly fluorinated, such as linear alkylbenzene sulfonates (LAS), exhibit low bioaccumulation potential. cleaninginstitute.org This is due to their high water solubility and the fact that the sulfonate group is ionized at typical environmental pH levels, which generally limits passive diffusion across biological membranes. Research on perfluorinated sulfonates (like PFOS), however, shows they can accumulate in organisms, but this is often linked to specific protein interactions and active transport processes rather than simple partitioning. nih.gov Given its structure, this compound is expected to have a low octanol-water partition coefficient (Kow), indicating a preference for aqueous phases over fatty tissues, thus suggesting a low potential for bioaccumulation.

The mobility of this compound in environmental matrices like soil and sediment is governed by its high water solubility and its potential for sorption. Anionic surfactants can sorb to sediments, with concentrations depending on the sediment type and proximity to discharge sources. cleaninginstitute.org However, the high water solubility of LAS means it is also mobile in the water column. The mobility of the herbicide sulcotrione and its acidic metabolite (CMBA) was found to be influenced by soil pH and organic carbon content. kpu.ca It is reasonable to infer that this compound would be highly mobile in aquatic systems and in soils with low organic matter, with some potential for sorption to sediments, particularly those with higher clay or organic carbon content.

Table 2: Factors Influencing Bioaccumulation and Mobility of Sulfonated Compounds

| Property | Influence on Bioaccumulation | Influence on Mobility | Expected Characteristic for this compound |

|---|---|---|---|

| Water Solubility | High solubility generally decreases bioaccumulation. | High solubility increases mobility in water. | High |

| Ionization (pKa) | Ionized forms have lower membrane permeability, reducing bioaccumulation. nih.gov | Ionized forms are more mobile in water. | Strongly acidic, ionized at environmental pH. |

| Sorption to Sediment (Koc) | Sorption can reduce bioavailability for water-column organisms. | Sorption decreases mobility in the water column. | Expected to be low to moderate. |

| Alkyl Chain Length | Longer chains can increase bioaccumulation. | Longer chains can increase sorption. nih.gov | Short (Propane chain) |

Application as Environmentally Benign Lixiviants for Resource Extraction (e.g., Rare Earth Elements)

The use of this compound as a lixiviant (leaching agent) for resource extraction, including rare earth elements (REEs), is not described in the reviewed scientific literature. Conventional hydrometallurgy for REEs often involves harsh chemicals like strong acids (e.g., sulfuric acid, hydrochloric acid). nih.govgoogle.com